molecular formula C8H8F3NO B13669148 2-(Difluoromethoxy)-3-fluoro-5-methylaniline

2-(Difluoromethoxy)-3-fluoro-5-methylaniline

Cat. No.: B13669148
M. Wt: 191.15 g/mol
InChI Key: FKQDQNMMNHNTFG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluoro-5-methylaniline is an organic compound that contains both fluorine and methoxy groups These functional groups are known to impart unique chemical and physical properties to the molecule, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline typically involves the introduction of difluoromethoxy and fluoro groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is reacted with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluoro-5-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups onto the aromatic ring .

Scientific Research Applications

2-(Difluoromethoxy)-3-fluoro-5-methylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its ability to interact with biological targets due to the presence of fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethoxylated Ketones
  • Trifluoromethylated Anilines

Uniqueness

2-(Difluoromethoxy)-3-fluoro-5-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of difluoromethoxy and fluoro groups on the aromatic ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluoro-5-methylaniline

InChI

InChI=1S/C8H8F3NO/c1-4-2-5(9)7(6(12)3-4)13-8(10)11/h2-3,8H,12H2,1H3

InChI Key

FKQDQNMMNHNTFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC(F)F)N

Origin of Product

United States

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